OX01914 is classified as a synthetic organic compound. Its precise classification within chemical nomenclature is determined by its structural characteristics and functional groups. It is important to note that OX01914 may belong to a specific class of compounds that exhibit particular biological or chemical activities, which can be critical for its application in research or industry.
The synthesis of OX01914 involves several methods that can vary based on the desired purity and yield of the compound. Common techniques include:
Technical details regarding specific reagents, reaction conditions (temperature, time), and yields would require access to experimental data from laboratory studies.
The molecular structure of OX01914 can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide insights into:
For instance, if OX01914 contains specific functional groups like hydroxyl or amine groups, these would significantly influence its solubility and reactivity.
OX01914 can participate in various chemical reactions depending on its functional groups. Common reaction types include:
Detailed reaction mechanisms would require specific experimental studies to elucidate pathways and intermediates involved.
The mechanism of action for OX01914 is influenced by its molecular structure and functional groups. This could involve:
Understanding these mechanisms is essential for developing applications in medicinal chemistry or pharmacology.
The physical properties of OX01914 could include:
Chemical properties may encompass:
Data on these properties would typically be obtained through experimental characterization methods.
OX01914 has potential applications across various scientific domains:
Research into these applications requires thorough investigation into both efficacy and safety profiles through preclinical and clinical studies.
Duchenne Muscular Dystrophy (DMD) is an X-linked, lethal muscle-wasting disorder affecting approximately 1:5,000 male births globally. It results from mutations in the dystrophin gene, leading to the absence of functional dystrophin protein—a critical cytoskeletal component that stabilizes the sarcolemma during muscle contraction [1] [7]. Without dystrophin, muscle fibers experience repeated cycles of damage, inflammation, and progressive replacement by fibrotic tissue and fat. This culminates in loss of ambulation by adolescence, cardiomyopathy, respiratory failure, and premature death typically in the third decade of life [4] [9]. Despite advances in symptomatic management (corticosteroids, respiratory support), disease-modifying therapies remain limited. Current gene-targeting approaches like exon-skipping (e.g., eteplirsen) or micro-dystrophin gene therapy (delandistrogene moxeparvovec) exhibit significant limitations: mutation-specific applicability (only 8-13% of DMD patients qualify for exon 51 skipping), inconsistent efficacy, and immunogenicity against novel dystrophin epitopes [4] [7] [9]. Consequently, over 80% of DMD patients lack targeted treatments, creating an urgent need for mutation-agnostic therapies that address the core pathophysiology.
Utrophin, the autosomal paralogue of dystrophin, shares 80% structural homology and can functionally compensate for dystrophin deficiency. Unlike dystrophin, utrophin is naturally expressed during fetal development and localizes to the neuromuscular junction in mature muscle. Crucially, utrophin interacts with the dystrophin-associated glycoprotein complex (DGC), stabilizing the sarcolemma similarly to dystrophin [10]. Transgenic studies in the mdx mouse model (dystrophin-deficient) demonstrated that utrophin overexpression prevents muscle degeneration, inflammation, and fibrosis without eliciting immune rejection—validating utrophin as a therapeutically advantageous protein [1] [10]. Utrophin-based strategies are mutation-agnostic, applicable to all DMD patients regardless of their dystrophin mutation type, and circumvent immunogenicity risks associated with micro-dystrophin therapies. Early utrophin modulators like ezutromid (SMT C1100) showed promise in preclinical models but failed in Phase II trials due to rapid CYP-mediated metabolism, suboptimal pharmacokinetics, and lack of sustained target engagement [1]. This underscored the need for next-generation compounds with improved drug-like properties and novel mechanisms.
OX01914 (4,6-diphenylpyrimidine-2-carbohydrazide) emerged from a phenotypic screen designed to identify novel utrophin modulators. Researchers developed a next-generation reporter cell line (LUmdx) by knocking firefly luciferase into the utrophin (UTRN) exon 7 locus within a dystrophin-null (mdx) mouse model. This system preserved the endogenous utrophin promoter and all regulatory elements, enabling physiologically relevant screening [1] [5]. Screening 7,000 drug-like compounds identified OX01914 as a hit that upregulated luciferase activity by 3.5-fold. Crucially, OX01914 increased endogenous utrophin mRNA and protein in LUmdx myoblasts and differentiated myotubes, confirming target engagement. Subsequent chemoproteomic studies using a diazirine photoaffinity probe derived from OX01914 revealed binding to mitochondrial ATP synthase peripheral stalk subunit b (ATP5F1), suggesting a previously unrecognized mechanism linking mitochondrial bioenergetics to utrophin regulation [1] [5]. This discovery positioned OX01914 as a first-in-class compound targeting mitochondrial function for utrophin modulation.
Table 1: Key Characteristics of OX01914 Discovery Platform
Feature | Previous Ezutromid Screen | OX01914 LUmdx Screen |
---|---|---|
Reporter System | Artificial human utrophin A promoter in H2K-mdx cells | Endogenous utrophin promoter via genomic knock-in (LUmdx cells) |
Physiological Relevance | Limited regulatory elements | Full regulatory context including enhancers |
Screening Output | Luciferase activity only | Luciferase + endogenous utrophin validation |
Hit Compound | Ezutromid (failed clinically) | OX01914 (lead optimization stage) |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: